Lenalidomide-acetamido-O-PEG3-C2-Cl is a synthetic derivative of lenalidomide, an established immunomodulatory drug. This compound incorporates a polyethylene glycol (PEG) linker and a chlorine atom, enhancing the solubility, stability, and bioavailability of the original drug. The structural modifications aim to improve its therapeutic potential and facilitate its application in various scientific research contexts, particularly in cancer treatment and autoimmune disorders.
Lenalidomide-acetamido-O-PEG3-C2-Cl belongs to the class of compounds known as immunomodulatory drugs. It is derived from lenalidomide, which itself is a derivative of thalidomide. The compound's classification as a PEGylated derivative allows it to be categorized under bioconjugates, which are compounds formed by the covalent attachment of biomolecules to synthetic polymers .
The synthesis of Lenalidomide-acetamido-O-PEG3-C2-Cl involves several key steps:
Lenalidomide-acetamido-O-PEG3-C2-Cl features a complex molecular structure characterized by:
The molecular formula can be represented as , with a molecular weight of approximately 393.87 g/mol. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Lenalidomide-acetamido-O-PEG3-C2-Cl can participate in various chemical reactions:
The major products from these reactions include oxidized derivatives, reduced forms, and substituted compounds that may exhibit altered biological activities.
The mechanism by which Lenalidomide-acetamido-O-PEG3-C2-Cl exerts its effects involves modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific proteins such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical in multiple myeloma and other hematological malignancies .
Relevant data on melting point, boiling point, and other thermodynamic properties would require empirical determination through experimental methods.
Lenalidomide-acetamido-O-PEG3-C2-Cl has diverse applications across various fields:
The development of immunomodulatory drugs (IMiDs) represents a transformative shift in oncology therapeutics, beginning with thalidomide’s serendipitous discovery and culminating in rational drug design strategies. First-generation IMiDs like thalidomide exhibited anti-angiogenic and anti-inflammatory properties but were hampered by significant neurotoxicity and teratogenicity [9]. Structural optimization yielded second-generation agents (lenalidomide, pomalidomide), featuring amino substitutions at the 4-position of the phthalimide ring, which enhanced immunomodulatory potency while reducing non-hematological toxicities [3]. These agents revolutionized multiple myeloma and del(5q) myelodysplastic syndrome treatment but remained limited by their broad neosubstrate degradation profiles.
The emergence of functionalized degraders marks the third evolutionary phase, exemplified by Lenalidomide-acetamido-O-PEG3-C2-Cl (molecular formula: C₂₃H₃₀ClN₃O₈; molecular weight: 512.0 g/mol). This compound integrates a lenalidomide-derived CRBN-binding domain with a chloro-terminated polyethylene glycol (PEG) linker, enabling conjugation to target protein ligands . Unlike classical IMiDs, such bifunctional molecules serve as building blocks for proteolysis-targeting chimeras (PROTACs), which direct CRBN-mediated ubiquitination to specific oncoproteins. This evolution leverages the "molecular glue" mechanism of IMiDs while conferring target specificity—addressing a critical limitation of first- and second-generation agents [2] [8].
Table 1: Evolution of IMiD-Based Therapeutics
| Generation | Representative Compounds | Key Structural Features | Primary Limitations |
|---|---|---|---|
| First | Thalidomide | Unmodified phthalimide ring; chiral instability | Teratogenicity; neuropathy; non-selective degradation |
| Second | Lenalidomide, Pomalidomide | 4-Amino substitution on phthalimide ring | Off-target degradation (e.g., SALL4, PLZF) |
| Third | Lenalidomide-acetamido-O-PEG3-C2-Cl | Lenalidomide core + PEG₃ linker + chloro handle | Requires chemical conjugation for PROTAC assembly |
Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, serves as the mechanistic cornerstone for IMiD activity. Structural analyses reveal that lenalidomide binds within a hydrophobic tri-Trp pocket in CRBN’s C-terminal domain, inducing conformational changes that create a neomorphic interface [2] [8]. This "molecular glue" effect recruits zinc-finger transcription factors (e.g., IKZF1, IKZF3, CK1α) as neosubstrates, tagging them for polyubiquitination and proteasomal degradation [3] [5].
Lenalidomide-acetamido-O-PEG3-C2-Cl exploits this mechanism but decouples neosubstrate recruitment from therapeutic targeting. The unmodified lenalidomide core maintains high-affinity CRBN binding (validated via AlphaScreen assays [2]), while its PEG₃ linker projects outward from the CRBN surface. This spatial arrangement permits the conjugated target ligand to recruit disease-relevant proteins independently of endogenous neosubstrates. Crucially, 6-position modifications on the phthalimide ring—such as those in 6-fluoro-lenalidomide—demonstrate that chemical tweaks can bias degradation toward therapeutic targets (IKZF1/IKZF3) over teratogenic proteins (SALL4) [2] [5]. This selectivity paradigm underpins the design rationale for CRBN-based functionalized degraders.
Polyethylene glycol (PEG) linkers are engineered into lenalidomide derivatives to overcome intrinsic pharmacokinetic barriers. Traditional IMiDs exhibit suboptimal solubility and rapid renal clearance (t₁/₂ = 3–4 hours [6]), limiting their utility in complex conjugates. The acetamido-O-PEG3-C2-Cl moiety in Lenalidomide-acetamido-O-PEG3-C2-Cl addresses three critical challenges:
Table 2: Physicochemical Properties of Lenalidomide-acetamido-O-PEG3-C2-Cl vs. Parent Lenalidomide
| Property | Lenalidomide-acetamido-O-PEG3-C2-Cl | Lenalidomide |
|---|---|---|
| Molecular Weight | 512.0 g/mol | 259.3 g/mol |
| Hydrogen Bond Acceptors | 8 | 3 |
| Calculated logP (cLogP) | -0.6 | 0.5 |
| Aqueous Solubility | High (PEG-mediated) | Moderate |
| Functional Handle | Chloro (-Cl) | None |
Recent studies confirm that PEGylation extends proteolytic stability and reduces immunogenicity—critical for in vivo applications. In pharmacokinetic models, PEGylated lenalidomide derivatives exhibit prolonged circulation times and enhanced tumor accumulation compared to non-PEGylated analogs, without requiring frequent dosing [6]. This positions Lenalidomide-acetamido-O-PEG3-C2-Cl as a versatile scaffold for next-generation degraders.
Table 3: PROTAC Efficiency Based on Linker Composition
| PROTAC Structure | Target Protein | Linker Length | DC₅₀ (nM) | Dmax (%) |
|---|---|---|---|---|
| Lenalidomide-acetamido-O-PEG3-C2-BETi | BRD4 | 14 atoms | 12 | 95 |
| Lenalidomide-C2-azide-BETi | BRD4 | 8 atoms | 110 | 60 |
| 6-Fluoro-lenalidomide-PEG3-BETi | BRD4 | 14 atoms | 8 | 98 |
DC₅₀: Half-maximal degradation concentration; Dmax: Maximum degradation achieved [2] [5]
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: